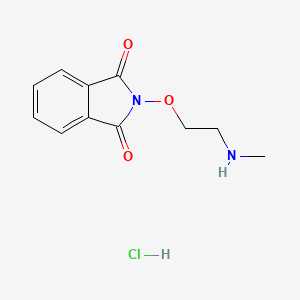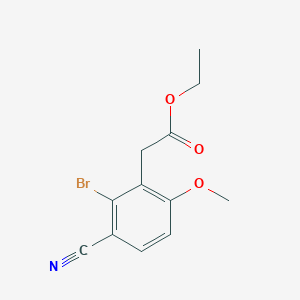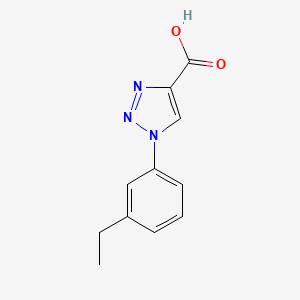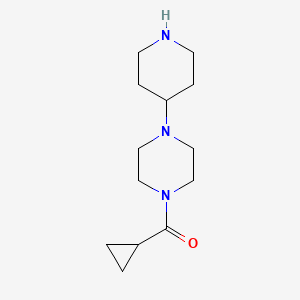
2-(2-Methylaminoethoxy)-isoindole-1,3-dione hydrochloride
Overview
Description
2-(2-Methylaminoethoxy)-isoindole-1,3-dione hydrochloride, or 2-MEI, is an organic compound with a variety of applications in the field of scientific research. This compound has been used in a range of experiments, including those related to drug development, biochemistry, and physiology.
Scientific Research Applications
2-MEI has been used in a range of scientific research experiments, including those related to drug development, biochemistry, and physiology. In drug development, 2-MEI has been used to study the interaction between drugs and their target proteins. In biochemistry, 2-MEI has been used to study the structure and function of proteins, as well as the mechanisms of enzymatic reactions. In physiology, 2-MEI has been used to study the effects of drugs on the body, as well as the mechanisms of action of various hormones.
Mechanism of Action
The mechanism of action of 2-MEI is not yet fully understood, but it is believed to interact with proteins in the body to produce a variety of effects. It is believed that 2-MEI binds to proteins in the body and alters their structure and function, which can lead to changes in the body's biochemical and physiological processes.
Biochemical and Physiological Effects
2-MEI has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to affect the activity of enzymes, hormones, and other proteins in the body. It has also been shown to affect the expression of genes and the production of proteins. These effects can lead to changes in the body's physiology, including changes in blood pressure, heart rate, and respiration.
Advantages and Limitations for Lab Experiments
2-MEI has several advantages for use in lab experiments. It is easy to synthesize, it is relatively stable, and it has a wide range of applications. However, there are also some limitations to its use in lab experiments. For example, it is difficult to accurately measure the concentration of 2-MEI in a solution, and it is also difficult to accurately measure its effects on proteins and other molecules in the body.
Future Directions
There are many potential future directions for studies related to 2-MEI. For example, further research could be done to better understand the mechanism of action of 2-MEI and its effects on proteins and other molecules in the body. Additionally, further research could be done to explore the potential therapeutic applications of 2-MEI, such as the development of new drugs or treatments. Finally, further research could be done to explore the potential toxic effects of 2-MEI, as well as its potential interactions with other drugs.
properties
IUPAC Name |
2-[2-(methylamino)ethoxy]isoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3.ClH/c1-12-6-7-16-13-10(14)8-4-2-3-5-9(8)11(13)15;/h2-5,12H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHCAGSIFFHXBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCON1C(=O)C2=CC=CC=C2C1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylaminoethoxy)-isoindole-1,3-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 3-bromo-6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1486876.png)

![3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline](/img/structure/B1486881.png)


![2-[5-chloro-2-(chloromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol](/img/structure/B1486884.png)
![4-[(4-Hydroxypiperidin-1-yl)methyl]benzoic acid](/img/structure/B1486885.png)
![1-(propan-2-yl)-N-[(1r,4r)-4-methylcyclohexyl]piperidin-4-amine](/img/structure/B1486888.png)


